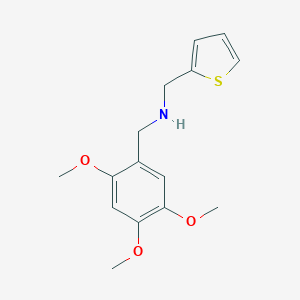
N-(2-thienylmethyl)-N-(2,4,5-trimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-thienylmethyl)-N-(2,4,5-trimethoxybenzyl)amine, commonly known as TMA-2, is a synthetic psychedelic drug that belongs to the family of phenylethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has gained popularity among the scientific community due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
TMA-2 acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It is believed to increase the levels of serotonin in the brain, which can lead to altered states of consciousness and psychedelic experiences.
Biochemical and Physiological Effects:
TMA-2 has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and pupil dilation. It can also cause visual and auditory hallucinations, altered perception of time and space, and changes in mood and emotions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMA-2 has several advantages for use in lab experiments, including its unique chemical structure and potential therapeutic applications. However, it also has several limitations, including its potential for abuse and the lack of long-term safety data.
Direcciones Futuras
There are several future directions for research on TMA-2, including further studies on its potential therapeutic applications, the development of new synthetic analogs, and the exploration of its potential use in combination with other psychoactive substances. Additionally, more research is needed to better understand the long-term effects and safety profile of TMA-2.
Métodos De Síntesis
The synthesis of TMA-2 involves the reaction of 2,4,5-trimethoxybenzyl chloride with thienylmethylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
TMA-2 has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use in the treatment of addiction and substance abuse disorders.
Propiedades
Nombre del producto |
N-(2-thienylmethyl)-N-(2,4,5-trimethoxybenzyl)amine |
|---|---|
Fórmula molecular |
C15H19NO3S |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
1-thiophen-2-yl-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C15H19NO3S/c1-17-13-8-15(19-3)14(18-2)7-11(13)9-16-10-12-5-4-6-20-12/h4-8,16H,9-10H2,1-3H3 |
Clave InChI |
DMCWMLFXKNKNEZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CNCC2=CC=CS2)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1CNCC2=CC=CS2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine](/img/structure/B249522.png)
![4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide](/img/structure/B249524.png)
![2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol](/img/structure/B249527.png)
![2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B249528.png)

![1-allyl-N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-1H-tetraazol-5-amine](/img/structure/B249530.png)
![1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine](/img/structure/B249531.png)
![N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine](/img/structure/B249535.png)
![1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B249536.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]cyclopropanamine](/img/structure/B249539.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-propanamine](/img/structure/B249542.png)
![N-[(5-phenylfuran-2-yl)methyl]propan-2-amine](/img/structure/B249543.png)
![(3-methylbutyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B249545.png)